N'-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not well-documented. similar compounds are known to interact with specific molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-methoxybenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both methoxybenzylidene and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H18N4O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-8-6-13(7-9-15)12-20-23-19(24)18-11-17(21-22-18)14-4-3-5-16(10-14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
SJHKRMIAPMAEEO-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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